Product packaging for Indoline-4-ol(Cat. No.:CAS No. 85926-99-4)

Indoline-4-ol

Cat. No.: B1587766
CAS No.: 85926-99-4
M. Wt: 135.16 g/mol
InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Indoline (B122111) Chemistry within Heterocyclic Compound Research

The chemistry of indoline is intrinsically linked to the history of its aromatic precursor, indole (B1671886). wikipedia.org The study of indole chemistry began in the 19th century with the investigation of the dye indigo (B80030). wikipedia.org Classic methods like the Fischer indole synthesis, developed in 1883, paved the way for accessing a wide variety of substituted indoles. wikipedia.org The subsequent development of methods to reduce the pyrrole (B145914) ring of indoles led to the formation of indolines, also known as dihydroindoles. rsc.org

Initially, research into indolines was often an extension of indole chemistry. However, the indoline scaffold has since carved out its own area of significance. prepchem.comnih.gov Unlike the planar and aromatic indole ring, the non-planar structure of indoline provides a more complex three-dimensional arrangement, which is advantageous in drug design. smolecule.com This has spurred the development of numerous synthetic methodologies specifically targeting the indoline framework. Modern synthetic chemistry has introduced a plethora of techniques for creating substituted indolines, including palladium-catalyzed intramolecular C-H amination, photocatalyzed radical cyclization, and various multicomponent reactions. acs.orgorganic-chemistry.orgorganic-chemistry.orgrsc.orgdergipark.org.tr These advanced methods offer greater control over regioselectivity and stereoselectivity, enabling the synthesis of complex and functionally diverse indoline derivatives. organic-chemistry.org The evolution from classical indole syntheses to modern, highly specific indoline-forming reactions highlights the growing recognition of the indoline core as a critical entity in heterocyclic research. rsc.orgguidechem.com

Importance of the Indoline-4-ol Structural Motif in Chemical Biology and Advanced Organic Synthesis

The this compound motif, and its aromatic form 4-hydroxyindole (B18505), serve as crucial intermediates and building blocks in both chemical biology and advanced organic synthesis. chemimpex.commedchemexpress.commolnova.com Its utility stems from the presence of the hydroxyl group on the benzene (B151609) ring, which provides a reactive handle for further chemical modification, alongside the inherent properties of the indoline core.

In advanced organic synthesis, 4-hydroxyindole (the oxidized form of this compound) is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.comactascientific.com Notably, it is a precursor for the production of Pindolol, a non-selective beta-blocker, and for analogues of Ropinirole, a dopamine (B1211576) agonist used in treating Parkinson's disease. actascientific.comsoton.ac.uk The synthesis of these complex molecules often relies on the strategic manipulation of the 4-hydroxyindole core. soton.ac.ukjlu.edu.cn Its role as a versatile building block allows chemists to construct intricate molecular architectures required for specific biological functions. acs.orgbeilstein-journals.org

In the realm of chemical biology, the this compound scaffold is investigated for its own biological activities and as a template for new therapeutic agents. Research has shown that derivatives of indoline possess potent antioxidant and anti-inflammatory properties. nih.govacs.org Specifically, 4-hydroxyindole has been studied for its ability to inhibit amyloid fibrillization, a process implicated in neurodegenerative diseases like Alzheimer's. medchemexpress.com This inhibitory action highlights the potential of the 4-hydroxyindole structure in the development of treatments for metabolic and neurodegenerative disorders. medchemexpress.com The compound's structural similarity to biologically important molecules like serotonin (B10506) makes it a valuable tool for studying neurological processes and designing drugs that target specific receptors. chemimpex.com

Application AreaSpecific Use of this compound / 4-HydroxyindoleRelevant Findings
Pharmaceutical Synthesis Precursor for PindololKey intermediate in a two-step synthesis. actascientific.com
Precursor for Ropinirole AnaloguesUsed to synthesize analogues for dopamine and serotonin receptor binding assays. soton.ac.uk
General Pharmaceutical PrecursorServes as a starting material for drugs targeting neurological disorders. chemimpex.com
Chemical Biology Amyloid Fibrillization InhibitionInhibits amyloid β aggregation and cytotoxicity, relevant for neurodegenerative disease research. medchemexpress.com
Antioxidant & Anti-inflammatory AgentsIndoline derivatives show potent activity, protecting cells from oxidative stress and inflammation. nih.govacs.org
Biochemical ResearchUsed in studies of melanin (B1238610) biosynthesis. chemimpex.com
Organic Synthesis Versatile Building BlockThe hydroxyl group facilitates the creation of complex organic molecules. chemimpex.comacs.org

Research Trajectories and Unexplored Dimensions of Substituted Indolines

Current research on substituted indolines is dynamic and multifaceted, branching into new synthetic strategies and therapeutic applications. mdpi.comnih.gov A significant trajectory is the development of more efficient and environmentally benign synthetic methods. organic-chemistry.org This includes metal-free synthesis protocols, such as electrocatalytic and photocatalyzed reactions, which avoid the use of toxic and expensive heavy metals. acs.orgorganic-chemistry.orgorganic-chemistry.org Researchers are also focused on achieving high levels of stereoselectivity, creating specific enantiomers of indoline derivatives that are crucial for targeted drug action. researchgate.net

The exploration of the biological activities of substituted indolines is another major research frontier. Scientists are designing and synthesizing novel indoline derivatives to act as anticancer, antimicrobial, and anti-inflammatory agents. nih.govacs.orgnrfhh.comnih.gov The inherent three-dimensional structure of the indoline scaffold is being exploited to design compounds that can selectively interact with specific biological targets like proteins and enzymes. smolecule.com

Despite significant progress, several dimensions of substituted indoline chemistry remain underexplored. The synthesis of polycyclic indolines, where the indoline core is fused to other ring systems, presents a challenge and an opportunity to create novel molecular frameworks with unique properties. guidechem.com The application of indolines in materials science, for example in the development of organic electronics or dyes, is another area with considerable potential, building on the known applications of their indole counterparts. dergipark.org.tracs.orgnih.gov Furthermore, the full therapeutic potential of many classes of substituted indolines is yet to be unlocked, requiring extensive biological screening and mechanistic studies to identify new drug candidates for a wide range of diseases.

Research AreaRecent Advances in Substituted Indoline Chemistry
Synthetic Methodology Palladium-Catalyzed C-H Amination: Efficient intramolecular amination to form the indoline ring. organic-chemistry.org
Photocatalyzed Cyclization: Metal-free, visible-light-induced methods for synthesizing functionalized indolines. acs.org
Electrochemical Synthesis: Use of electrocatalysis for dehydrogenative cyclization to form indoles and indolines. organic-chemistry.org
Therapeutic Applications Anticancer Agents: Development of indole derivatives as inhibitors of proteins involved in cancer progression. mdpi.com
Antimicrobial Agents: Exploration of indoline scaffolds for activity against resistant bacteria. prepchem.comnih.gov
Anti-inflammatory Drugs: Synthesis of indoline derivatives with potent anti-inflammatory effects. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1587766 Indoline-4-ol CAS No. 85926-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWAUBQOFLVUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235249
Record name Indoline-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85926-99-4
Record name 4-Hydroxyindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85926-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoline-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085926994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoline-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoline-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.080.763
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Indoline 4 Ol and Its Derivatives

Strategic Approaches for the Construction of the Indoline (B122111) Core

The formation of the indoline nucleus is a foundational step in the synthesis of Indoline-4-ol. Various advanced methods have been developed to achieve this, offering different advantages in terms of efficiency, substrate scope, and reaction conditions.

Catalytic Intramolecular Amination Reactions of Aromatic Precursors

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of indolines from β-arylethylamine precursors. These reactions leverage a directing group to facilitate the cyclization onto an ortho C(sp²)–H bond. An efficient method utilizes a picolinamide (B142947) (PA) protecting group on β-arylethylamine substrates. scispace.comnih.gov This approach is characterized by its high efficiency, low catalyst loadings (e.g., 5 mol % of Pd(OAc)₂), and mild operating conditions, often conducted at temperatures around 60 °C. nih.gov The use of inexpensive reagents further enhances its practicality. scispace.comnih.gov The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle involving C-H palladation, oxidation, and C-N reductive elimination. nih.gov The picolinamide directing group can be readily removed under mildly basic conditions, making it a versatile strategy for accessing a variety of substituted indolines. nih.gov Other protecting groups, such as the 2-pyridinesulfonyl group, have also been successfully employed with PhI(OAc)₂ as the oxidant, allowing for facile deprotection after the C-H functionalization. chemicalbook.com

CatalystDirecting GroupOxidantKey Features
Pd(OAc)₂Picolinamide (PA)AirHigh efficiency, low catalyst loading, mild conditions. scispace.comnih.gov
Pd(II)2-PyridinesulfonylPhI(OAc)₂Good yields, facile deprotection. chemicalbook.com
Pd(II)-Ce(SO₄)₂ or N-fluoro-2,4,6-trimethylpyridinium triflateTolerates a wide range of functional groups. chemicalbook.com

Reductive Cyclization Pathways to Indolines

Reductive cyclization offers another effective route to the indoline core, often starting from readily available precursors. One notable example is the palladium-catalyzed reductive cyclization of β-nitrostyrenes using carbon monoxide as the reductant. chemrxiv.org This method is versatile, enabling the synthesis of indoles which can subsequently be reduced to indolines. chemrxiv.org

A more direct approach involves a reduction/cyclization cascade reaction. For instance, nitro-substituted N-aryl indoles can undergo reduction of the nitro group, typically with iron in acidic media, to form an amine intermediate. acs.org This amine then participates in a dearomatizing cyclization, catalyzed by Lewis or Brønsted acids like Cu(OTf)₂ or TfOH, to furnish N-fused polycyclic indolines. acs.org While this specific example leads to polycyclic systems, the underlying principle of in-situ amine formation followed by intramolecular cyclization represents a robust strategy for constructing the indoline framework.

Electrochemical Methods for Indoline Synthesis

Electrochemical synthesis is increasingly recognized as a sustainable and environmentally friendly alternative to traditional methods that rely on chemical oxidants. google.com Several electrochemical protocols for indoline synthesis have been developed.

One such method involves a ruthenium-catalyzed dehydrogenative [3+2] annulation of aniline (B41778) derivatives and alkenes. google.com In this system, electricity serves as a sustainable oxidant to regenerate the active Ru(II) catalyst, promoting the evolution of hydrogen gas. The reaction proceeds in a simple undivided cell under mild conditions without the need for metal oxidants. google.com

Another innovative approach is an iodine-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines. chim.it This metal-free method allows for a switchable synthesis of either indoline or indole (B1671886) derivatives. The reaction mechanism is proposed to involve the electrochemical oxidation of iodide to iodine, which then mediates the cyclization. chim.it This protocol is rapid, efficient, and operates under mild conditions. chim.it

MethodCatalyst/MediatorPrecursorKey Features
Dehydrogenative [3+2] AnnulationRuthenium complexAniline derivatives and alkenesSustainable, H₂ evolution, mild conditions. google.com
Intramolecular C(sp²)-H AminationIodine2-Vinyl anilinesMetal-free, switchable synthesis (indoline/indole). chim.it
Dearomatization of IndolesFerrocene (Cp₂Fe)Indoles and H-P(O) compoundsAccess to phosphonylated spirocyclic indolines. diva-portal.org

Hydroboration-Reduction Strategies for Indole Conversion to Indoline

The reduction of indoles to indolines is a fundamental transformation. Hydroboration-reduction strategies offer an effective means to achieve this. A combined experimental and computational study on the reduction of indoles with simple boranes like BH₃·DMS revealed that the reaction proceeds via the formation of a 1-BH₂-indoline intermediate, which is the resting state before the final product is obtained upon workup. acs.orgrsc.org

More recently, a lanthanide/B(C₆F₅)₃-promoted hydroboration reduction of indoles using pinacolborane (HBpin) has been developed. acs.org This catalytic system provides a range of indoline derivatives in good yields and has shown potential for practical applications through large-scale synthesis. The reaction is believed to involve the formation of indole-borane intermediates, followed by hydroboration. acs.org This method represents a convenient and efficient strategy for preparing these valuable nitrogen heterocycles. acs.org The reduction of the indole nucleus to an indoline can also be accomplished using NaBH₃CN. acs.orgnih.gov

Regioselective Functionalization at the Indoline C-4 Position

The introduction of a hydroxyl group specifically at the C-4 position of the indoline ring is a significant challenge due to the inherent electronic properties of the indole nucleus, which favor functionalization at other positions. rsc.orgnih.gov Directed synthetic routes are therefore essential to achieve the desired regioselectivity.

Introduction of the Hydroxyl Group via Directed Synthetic Routes

Synthesizing this compound often involves the preparation of 4-hydroxyindole (B18505) as a key precursor, which is then reduced. Several strategies exist for the regioselective synthesis of 4-hydroxyindoles.

One powerful strategy involves a chelation-assisted, transition-metal-free C-H hydroxylation. scispace.com By installing a pivaloyl directing group at the C-3 position of an indole, a subsequent reaction with BBr₃ can selectively deliver a boron species to the C-4 position. nih.gov This borylated intermediate can then be oxidized to afford the C-4 hydroxylated indole. scispace.comnih.gov This boron-mediation strategy allows for the regiocontrolled direct C-H arylation and subsequent hydroxylation at the C-4 position under mild conditions. scispace.com

Another approach is the gold-catalyzed "back-to-front" synthesis. This method starts from simple pyrroles, which are converted in a few steps to pyrrol-yn-glycol derivatives. acs.orgnih.gov A gold-catalyzed cyclization of these precursors triggers a C2-pyrrole attack onto the alkyne, followed by a selective 1,2-migration, ultimately forming the 4-silyloxyindole scaffold. acs.orgnih.gov The silyl (B83357) protecting group can be easily removed to yield the 4-hydroxyindole, which can then be reduced to the corresponding indoline, such as this compound. acs.orgnih.gov

Furthermore, existing 4-keto-tetrahydroindoles can be aromatized to yield 4-hydroxyindoles. This can be achieved by heating with a palladium on carbon catalyst in a high-boiling solvent. prepchem.comgoogle.com Once the 4-hydroxyindole is obtained, the final step is the reduction of the indole ring to the indoline.

Precursor TypeKey Reagents/CatalystsIntermediateFinal Step
C3-pivaloyl indoleBBr₃, then oxidantC4-borylated indoleOxidation to hydroxyl group. scispace.comnih.gov
Pyrrol-yn-glycolIPrAuNTf₂4-SilyloxyindoleDeprotection and reduction. acs.orgnih.gov
4-Keto-tetrahydroindolePd/C4-HydroxyindoleReduction of the indole ring. prepchem.comgoogle.com
4-HydroxyindoleAcetic anhydride, then LiAlH₄4-AcetoxyindoleReduction. diva-portal.org

Stereoselective Synthesis of Chiral this compound Scaffolds

The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern drug discovery and development. For this compound scaffolds, achieving stereoselectivity is crucial for producing enantiomerically pure compounds. A primary strategy for this is the asymmetric catalytic functionalization of the carbocyclic ring of 4-hydroxyindole.

Organocatalysis has emerged as a powerful tool for these transformations. Cinchona-derived squaramides, for instance, have been successfully employed as catalysts in the enantioselective Friedel-Crafts reaction between hydroxyindoles and electrophiles like isatins. researchgate.netresearchgate.net The hydroxyl group at the C-4 position of the indole ring acts as both an activating and a directing group, facilitating regioselective alkylation at the C-5 position. researchgate.netscispace.com This approach yields enantioenriched indoles that can be further transformed into chiral this compound derivatives. researchgate.net

In a notable example, the reaction of 4-hydroxyindole with isatin (B1672199) catalyzed by a Cinchona-derived squaramide proceeds with high regioselectivity and enantiocontrol. researchgate.net Similarly, the commercially available Rawal squaramide catalyst has been used at low loading (2 mol%) for the asymmetric alkylation of 4-hydroxyindole with nitroalkenes, affording products with high yields and enantioselectivity. scispace.com The resulting nitroalkylated indoles can be subsequently reduced to the corresponding chiral amino-indoline derivatives. scispace.com Cobalt(II)-based metalloradical catalysis represents another advanced strategy, enabling the enantioselective intramolecular radical alkylation of C–H bonds to construct chiral indolines with excellent enantioselectivities. rsc.org

CatalystElectrophileSolventYield (%)Enantiomeric Excess (ee, %)Reference
Cinchona-derived squaramideIsatinsEt2OGoodHigh researchgate.netresearchgate.net
Rawal squaramide VINitroalkenesCHCl3HighHigh scispace.com
Co(II)-complex with D2-symmetric chiral porphyrin ligandAryldiazomethanesN/AHighExcellent rsc.org

This table summarizes selected research findings on the stereoselective synthesis of derivatives related to the chiral this compound scaffold.

Multi-Component Reaction Strategies for this compound Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating substantially all atoms of the starting materials. dergipark.org.trnih.govrsc.org This approach offers significant advantages, including reduced synthesis time, effort, and waste generation. dergipark.org.tr For the synthesis of this compound derivatives, MCRs provide a powerful platform for generating molecular diversity.

A noteworthy example is the indium triflate-catalyzed pseudo-three-component reaction involving terminal phenyl alkynes and methoxyphenols under microwave irradiation. uc.pt Interestingly, the regiochemistry of the phenol (B47542) determines the product outcome; the use of 4-methoxyphenol (B1676288) specifically leads to the formation of 1H-inden-4-ol derivatives in short reaction times. uc.pt

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly prominent. researchgate.netnih.govslideshare.net The Ugi four-component reaction (U-4CR) condenses an aldehyde, an amine, a carboxylic acid, and an isocyanide to create dipeptide-like adducts. researchgate.net These adducts can undergo subsequent cyclization to yield a wide variety of nitrogen-containing heterocycles. rsc.orgresearchgate.net While direct synthesis of this compound via a standard Ugi reaction is not commonly reported, the functional group tolerance and diversity-oriented nature of the reaction make it a highly adaptable tool for creating complex derivatives that could be later converted to the target scaffold. For instance, tryptamine-derived isocyanides have been used in interrupted Ugi reactions to generate complex polycyclic indolines. nih.govacs.org

Reaction TypeCatalystReactantsProduct TypeYieldReference
Pseudo-three-componentIndium triflate (In(OTf)3)Terminal phenyl alkynes, 4-methoxyphenol1H-Inden-4-ol derivativesModerate to good uc.pt
Ugi-azide/Pictet–Spengler-Aromatic aldehydes, tryptamine (B22526), TMSN3, isocyanides, ninhydrinTetrazole-based spirotetrahydro-β-carbolinesModerate to good researchgate.net
Ugi-typeIndium(III) chloride (InCl3)2-alkynyl-benzaldehydes, amines, isocyanides, carboxylic acidsIndole derivativesModerate to good uc.pt

This table presents examples of multi-component reactions used to synthesize indole and indenol scaffolds, highlighting the versatility of this approach.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. openmedicinalchemistryjournal.comresearchgate.net In the synthesis of this compound, these principles are applied through innovative techniques like flow chemistry and microwave-assisted synthesis, which offer improved energy efficiency, safety, and scalability. openmedicinalchemistryjournal.comresearchgate.net

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govmdpi.com These include superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. mit.edu

For the synthesis of indoline scaffolds, flow chemistry has been effectively used for reductive cyclization reactions. mdpi.comresearchgate.net Örkényi and coworkers developed a two-step flow process for synthesizing indoline derivatives from 4-(2-nitrophenyl)-3-oxobutanoate. mdpi.comresearchgate.net The initial reductive cyclization was performed in an H-cube reactor using hydrogen gas over a palladium on aluminum oxide catalyst, with acetic acid as a green solvent. This method avoids the need to isolate the intermediate indole, directly proceeding to subsequent reactions like N-alkylation in a continuous manner. researchgate.net This integrated flow system achieved a 73% selectivity for the desired indoline product at 50 °C with only a small percentage of the indole intermediate being detected. mdpi.com

Starting MaterialReaction TypeCatalystConditionsProduct SelectivityReference
4-(2-nitrophenyl)-3-oxobutanoateReductive cyclisationPd/Al2O3H-cube reactor, H2 (1 atm), 50 °C, AcOH solvent73% for 2-(2,3-dihydro-1H-indol-2-yl) acetate mdpi.comresearchgate.net
2-(phenoxymethyl)oxiraneAminolysis with indolineNone245 °C, 30 min residence time71% conversion mit.edu

This table summarizes key findings for the synthesis of indoline derivatives using continuous flow chemistry techniques.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. actascientific.comtandfonline.comnih.gov This technique is recognized as a green chemistry tool due to its energy efficiency and speed. actascientific.comresearchgate.net

A highly relevant application is the microwave-assisted synthesis of 1H-indol-4-ol itself. actascientific.com Researchers have developed a method involving the dehydrogenative aromatization of an oxoindole. The process uses copper(II) bromide followed by lithium bromide and lithium carbonate under focused microwave irradiation, achieving good yields within minutes. actascientific.com For example, the conversion of an intermediate to 3-((1H-indol-4-yl)oxy)propane-1,2-diol was completed in just 15 minutes of microwave irradiation, yielding the product in 80% after purification. actascientific.com Microwave irradiation has also been used to drive multi-component reactions, such as the indium-catalyzed synthesis of 1H-inden-4-ol derivatives, showcasing the synergy between different green chemistry approaches. uc.pt

ReactionReagentsMicrowave ConditionsTimeYield (%)Reference
Dehydrogenative aromatizationOxoindole intermediate, CuBr2, then LiBr/Li2CO350 °C30 sec (initial step)Good actascientific.com
Glycidyl ether synthesis1H-indol-4-ol, epichlorohydrin, NaOH, waterN/A (Conventional heating for comparison: 7-8 hrs)N/AN/A actascientific.com
Diol synthesis from epoxideEpoxide intermediate, H2O, NaOHN/A15 min80 actascientific.com
Three-component coupling2-Iodoaniline, terminal alkyne, aryl iodide, Pd/Cu catalysts60-90 °C, 300 W20-40 minModerate to excellent nih.gov

This table highlights the efficiency of microwave-assisted synthesis for preparing 4-hydroxyindole and its derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of Indoline 4 Ol Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. researchgate.net For a molecule such as Indoline-4-ol, with its distinct aromatic and aliphatic regions, NMR provides critical data on the chemical environment, connectivity, and spatial arrangement of its atoms.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations. emerypharma.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds (²J or ³J coupling). libretexts.org For this compound, a COSY spectrum would show correlations between the protons on the five-membered ring (H-2 and H-3) and among the protons on the aromatic ring (H-5, H-6, and H-7), confirming their connectivity. libretexts.orgipb.pt

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with their directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com An HSQC spectrum of this compound would link each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for connecting different spin systems. acs.org For instance, it would show correlations from the H-5 proton to carbons C-4 and C-7, and from the H-7 proton to C-5 and the fused carbon C-7a, confirming the position of the hydroxyl group at C-4.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. libretexts.orgwordpress.com NOESY is vital for determining stereochemistry and conformation. In this compound, NOESY correlations could confirm the spatial proximity between protons on the aromatic and aliphatic rings, helping to define the molecule's three-dimensional structure in solution. wordpress.com

The combined data from these 2D NMR experiments allow for a complete and confident assignment of the structure of this compound.

Table 1: Illustrative 2D NMR Correlations for an Indoline (B122111) Skeleton This table demonstrates typical correlations expected for the this compound structure based on established NMR principles for heterocyclic compounds.

Proton (¹H)COSY Correlations (¹H)HMBC Correlations (¹³C)
H-2 H-3C-3, C-7a
H-3 H-2C-2, C-3a
H-5 H-6C-3a, C-4, C-7
H-6 H-5, H-7C-4, C-7a
H-7 H-6C-5, C-3a
NH H-2C-2, C-7a

Quantitative NMR (qNMR) for Purity and Content Analysis in Research Contexts

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds without the need for identical reference standards. researchgate.netmdpi.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. resolvemass.ca By comparing the integral of a specific analyte signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated with high precision. acs.org

For the purity analysis of this compound, a suitable internal standard would be chosen that has a sharp signal in a region of the spectrum free from any analyte or impurity signals. acs.org Key experimental parameters, such as the relaxation delay (d1), must be optimized to ensure complete relaxation of all relevant protons, which is critical for accurate quantification. acs.org The purity (P) is typically calculated using the following formula:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = Mass

P = Purity

analyte = this compound

std = Internal Standard

This method provides a traceable and highly accurate means of purity assessment essential for research and reference material certification. mdpi.comacs.org

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.cominnovareacademics.inmeasurlabs.com This precision allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass. bioanalysis-zone.com

Electrospray ionization (ESI) is a soft ionization technique that brings intact molecules into the gas phase as ions, making it ideal for analyzing polar compounds like this compound. asu.eduresearchgate.net When coupled with a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzer, it offers ultra-high resolution and mass accuracy. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) performed on an ESI-FT-ICR instrument involves isolating the protonated molecular ion of this compound ([M+H]⁺) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The high resolution of FT-ICR ensures that the elemental composition of each fragment can be determined, which is crucial for elucidating fragmentation pathways. utsouthwestern.edu Studies on related indole (B1671886) alkaloids show that fragmentation often involves cleavages of the heterocyclic ring and losses of substituents. nih.govscielo.br For this compound, characteristic fragmentation would likely involve the loss of water (H₂O) from the hydroxyl group and subsequent ring cleavages.

Table 2: Predicted ESI-MS/MS Fragmentation for Protonated this compound ([M+H]⁺) Based on established fragmentation patterns of hydroxylated indole alkaloids.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Formula of Fragment
136.0757 118.0651H₂OC₈H₈N⁺
136.0757 108.0444C₂H₄C₆H₆NO⁺
118.0651 91.0542HCNC₇H₇⁺

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS)

Nanoparticle-assisted laser desorption/ionization (NALDI-MS) is an evolution of MALDI-MS that is particularly advantageous for the analysis of small molecules (<700 Da). mdpi.com Conventional MALDI uses an organic matrix that can produce interfering background signals in the low-mass region. NALDI circumvents this issue by using nanoparticles (e.g., gold, silicon) as the energy-absorbing material, resulting in cleaner spectra with higher sensitivity. researchgate.netnih.govresearchgate.net

For this compound, NALDI-MS would offer a highly sensitive method for detection and identification. acs.org The analyte would be mixed with a nanoparticle suspension and spotted onto the target plate. Laser irradiation desorbs and ionizes the analyte with minimal fragmentation and reduced background noise, making it an excellent technique for trace analysis and high-throughput screening applications. researchgate.netnih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. azolifesciences.com These techniques are complementary: FT-IR is sensitive to vibrations that change the dipole moment (e.g., polar bonds), while Raman is sensitive to vibrations that change the polarizability (e.g., symmetric and non-polar bonds). edinst.comspectroscopyonline.com

For this compound, FT-IR spectroscopy would clearly show characteristic absorption bands for the O-H stretch of the phenol (B47542) group, the N-H stretch of the secondary amine, aromatic and aliphatic C-H stretches, and C-O and C-N stretching vibrations.

Raman spectroscopy would provide complementary information, being particularly sensitive to the C=C stretching vibrations within the aromatic ring and the C-C backbone of the molecule. spectroscopyonline.com Since water is a weak Raman scatterer, Raman spectroscopy can be advantageous for analyzing aqueous samples. edinst.com Together, FT-IR and Raman provide a comprehensive profile of the functional groups present in this compound, confirming its structural features. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for the key functional groups in this compound based on standard vibrational spectroscopy data.

Functional GroupVibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Phenol O-H Stretch, broad3200 - 3600Weak
Amine N-H Stretch3300 - 35003300 - 3500
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
Aromatic C=C Stretch1450 - 1600Strong, 1450 - 1600
Phenol C-O Stretch1200 - 1260Moderate
Amine C-N Stretch1020 - 1250Moderate

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For indoline derivatives, it allows for the precise mapping of the stereochemistry and the detailed analysis of intermolecular interactions that govern the crystal packing.

The analysis of single crystals of indoline-containing compounds yields detailed crystallographic data, which is fundamental to understanding their solid-state structure. For instance, the crystal structure of 3-{2-[(propan-2-yl)amino]ethyl}-1H-indol-4-ol (4-hydroxy-N-isopropyltryptamine), a derivative of this compound, has been elucidated. iucr.org In this structure, the indole ring system is nearly planar. iucr.org The solid-state conformation is stabilized by a network of hydrogen bonds. iucr.org

In more complex systems, such as spiro-indoline derivatives, X-ray crystallography reveals the intricate spatial relationships between different cyclic moieties. For example, in the structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, the crystal was found to belong to the triclinic system with the space group P-1. eurjchem.comresearchgate.net The structure is stabilized by a comprehensive network of N-H···O, O-H···O, C-H···π, and π···π interactions, which involve solvent molecules and form a supramolecular assembly. eurjchem.com Similarly, in other spiro[indoline-3,4′-pyran] derivatives, the oxindole (B195798) and pyran rings are often found to be nearly perpendicular to each other. researchgate.net

The detailed parameters obtained from X-ray diffraction experiments are crucial for building a comprehensive understanding of the compound's solid-state behavior.

Interactive Table: Crystallographic Data for Selected Indoline Derivatives

Parameter5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione eurjchem.comresearchgate.net
Empirical Formula C₁₀₈H₆₀Br₄N₄O₂₉S₂
Crystal System Triclinic
Space Group P-1
a (Å) 11.8333(6)
b (Å) 12.8151(6)
c (Å) 17.1798(8)
α (°) 77.317(4)
β (°) 74.147(4)
γ (°) 66.493(5)
Volume (ų) 2280.0(2)
Z 1
Temperature (K) 149.99(10)

This data allows for the precise calculation of molecular geometry and the analysis of packing motifs, which are influenced by non-covalent interactions like hydrogen bonding and π-stacking. eurjchem.com Hirshfeld surface analysis is often employed in conjunction with crystallographic data to quantitatively explore these intermolecular contacts. mdpi.comjyu.fi

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. technologynetworks.com For aromatic systems like this compound, the spectrum is dominated by transitions involving π-electrons of the fused benzene (B151609) and pyrrole (B145914) rings. The core indole structure gives rise to characteristic absorption bands. researchgate.net

The electronic spectrum of the parent compound, indole, in ethanol (B145695) typically displays two main absorption bands. The first, a high-energy band around 220 nm, is attributed to the Bb transition, while the second, a lower-energy and broader band between 260 and 290 nm with vibrational fine structure, corresponds to the La and Lb transitions. The presence of absorption peaks in the range of 275-290 nm is a clear indicator of the indole moiety. researchgate.net The hydroxyl group at the 4-position of the indoline ring, being an auxochrome, is expected to influence these transitions.

The position and intensity of these absorption bands are sensitive to the substitution pattern on the indole ring and the solvent used for analysis. core.ac.uk Electron-donating groups, such as the hydroxyl group in this compound, typically cause a bathochromic (red) shift of the absorption maxima. A change in solvent polarity can also shift the absorption bands; for many indole derivatives, moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like methanol (B129727) results in a bathochromic shift of the long-wavelength absorption maximum. core.ac.uk

Detailed analysis of the UV-Vis spectrum provides insight into the electronic structure of this compound and its derivatives.

Interactive Table: Representative UV-Vis Absorption Maxima for Indole Derivatives

CompoundSolventλmax (nm)Reference
IndoleEthanol~270, ~278, ~288 nist.gov
Indole Derivative 1Methanol282 researchgate.net
Indole Derivative 2Methanol275, 282, 290 researchgate.net
5-BromoindoleCyclohexane277, 285, 295 core.ac.uk
5-BromoindoleMethanol278, 286, 296 core.ac.uk

The study of electronic transitions via UV-Vis spectroscopy is a fundamental tool for the characterization of indoline compounds, complementing the structural data obtained from other spectroscopic methods.

Computational and Theoretical Investigations of Indoline 4 Ol Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a primary method for calculating the geometries and electronic properties of molecules like Indoline-4-ol. DFT offers a balance between computational cost and accuracy, making it suitable for medium to large-sized molecules. acs.org Functionals such as B3LYP, a hybrid functional, are commonly paired with basis sets like 6-31G(d) or 6-311G(d,p) to perform these calculations. semanticscholar.orgresearchgate.net Such studies can determine optimized ground-state geometries and thermodynamic parameters. For instance, the standard heat of formation (HOF) for 1-H-indol-4-ol has been calculated using isodesmic reaction conditions at the B3LYP level with different basis sets, yielding comparable results.

Table 1. Calculated Heat of Formation for 1-H-indol-4-ol using DFT methods.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. numberanalytics.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO energy level is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy level indicates its capacity to accept electrons (electrophilicity). ossila.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. numberanalytics.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. numberanalytics.com For indole (B1671886) derivatives, these calculations help predict their behavior in chemical reactions and their electronic properties for applications like dye-sensitized solar cells or as chemosensors. researchgate.netnih.gov The electronic transition from the HOMO to the LUMO corresponds to the first electronic excitation of the molecule. researchgate.net

Table 2. Significance of Frontier Molecular Orbital Parameters.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP surface illustrates the charge distribution within a molecule, mapping the electrostatic potential onto the electron density surface. wolfram.com

Typically, a color-coded scheme is used where red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. wolfram.com Conversely, blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. wolfram.com For this compound, MEP analysis would likely show negative potential (red) around the electronegative oxygen atom of the hydroxyl group and the nitrogen atom, identifying them as sites for hydrogen bonding and electrophilic interaction. uni-muenchen.deresearchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex molecular wavefunction into a more intuitive Lewis structure, composed of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.defaccts.de This method is invaluable for analyzing charge delocalization and intramolecular interactions. mdpi.comnih.gov

Table 3. Illustrative NBO donor-acceptor interactions and their significance.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into conformational changes and intermolecular interactions. frontiersin.orgnih.gov By simulating the motions of atoms and molecules over time, MD can reveal how this compound interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov

In studies of related indole derivatives, MD simulations have been used to analyze the stability of ligands within protein active sites by calculating parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). researchgate.netx-mol.net Furthermore, MD simulations have been employed to understand how indole localizes within lipid bilayers, identifying key intermolecular forces like hydrogen bonding to lipid carbonyl groups and cation-pi interactions that govern its position and orientation. nih.gov Such simulations are critical for predicting the behavior of this compound in biological systems.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT and combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches, are essential for elucidating the detailed mechanisms of chemical reactions. acs.orgrsc.org These studies can map out entire reaction pathways, identify intermediate structures, and calculate the geometries and energies of transition states. acs.org

For indole-containing compounds, these methods have been applied to understand a variety of processes. For example, QM/MM calculations have been used to investigate the mechanism of enzymatic degradation of indole-based inhibitors. frontiersin.org Quantum studies have also been used to propose mechanisms for the corrosion inhibition of metals by indole derivatives, detailing the electron transfer processes between the inhibitor and the metal surface. mdpi.com By calculating the energy barriers associated with transition states, these studies provide a microscopic view of reaction kinetics and feasibility. rsc.org

Computational Predictions of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and understand their properties. researchgate.netresearchgate.net DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). researchgate.net

For indole derivatives, studies have shown good agreement between spectroscopic data calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level) and experimental measurements. researchgate.net Time-dependent DFT (TD-DFT) is specifically employed to simulate UV-Vis spectra by calculating the electronic transitions between molecular orbitals. researchgate.net Such synergistic computational-experimental approaches are powerful for characterizing new molecules and understanding their electronic and structural properties in detail. researchgate.net

Structure Activity Relationship Sar Studies of Indoline 4 Ol Derivatives

Impact of Substituent Variations on Molecular Properties and Bioactivity

The chemical and biological properties of indoline-4-ol derivatives can be finely tuned by introducing or modifying substituents on the heterocyclic and benzene (B151609) rings, as well as on the indole (B1671886) nitrogen.

The hydroxyl group at the C-4 position of the indole ring is a key determinant of the pharmacological properties of many derivatives. nih.gov Its presence can significantly influence how the molecule binds to and interacts with biological receptors. For instance, in the meridianin family of marine indole alkaloids, the presence of a hydroxyl group at the C-4 position, combined with bromine substitution at C-7, was found to confer the best inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5). nih.gov The introduction of a 4-hydroxyindole (B18505) moiety is a characteristic feature of the psammopemmins, a family of compounds noted for their potential pharmacological properties. nih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions within a receptor's binding pocket, which is often a critical factor for potent bioactivity.

The substituent on the indole nitrogen (N-1 position) plays a pivotal role in defining the activity of many indole derivatives. mdpi.com Modifications at this position can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and functional activity at receptors.

In a study of naltrindole (B39905) (NTI) derivatives targeting the δ opioid receptor (DOR), the nature of the N-substituent was found to be a determinant of the ligand's activity, ranging from inverse agonist to full agonist. mdpi.com For example, attaching a cyclopropylcarbonyl group resulted in a potent DOR inverse agonist, whereas a phenylacetyl group conferred full agonist activity. mdpi.com This highlights how the N-substituent can influence the conformational state of the receptor upon binding. mdpi.com Similarly, SAR studies on indole-based hydrazones as potential anticancer agents revealed that the choice of substituent on the indole nitrogen could significantly impact cytotoxicity. rsc.org

Table 1: Effect of N-Substituent Variation on Biological Activity

Parent ScaffoldN-SubstituentResulting Compound Class/ActivityReference
Naltrindole (NTI)CyclopropylcarbonylDOR Full Inverse Agonist mdpi.com
Naltrindole (NTI)PhenylacetylDOR Full Agonist mdpi.com
Naltrindole (NTI)CyclopropylsulfonamidePotent DOR Full Inverse Agonist mdpi.com
Naltrindole (NTI)PhenethylsulfonamideDOR Full Agonist mdpi.com
Indole-hydrazoneBenzyl groupDecreased anticancer inhibitory potential rsc.org

Modifications to the fused benzene ring of the this compound core are a common strategy to optimize biological activity. Substitutions at positions C-5, C-6, and C-7 can influence potency and selectivity.

SAR studies of meridianin alkaloids have shown that bromine substitution at specific positions on the indole ring is crucial for kinase inhibitory activity. nih.gov A single bromine atom at the C-5 or C-6 position significantly improves potency, while substitution at the C-7 position, along with a C-4 hydroxyl group, provides the best inhibitory activity for CDK1 and CDK5. nih.gov However, the presence of two bromide substitutions was found to slightly decrease the inhibitory potency. nih.gov In another class of compounds, 4-indolyl-2-arylamino pyrimidine (B1678525) derivatives, substitutions on the phenyl ring attached to the core structure were explored for anti-inflammatory activity. Derivatives with an amino substitution at the 4-position of the phenyl ring demonstrated better anti-inflammatory effects than the parent compound. nih.gov

Table 2: Impact of Benzene Ring Modifications on Bioactivity of Indole Derivatives

ScaffoldModificationTarget/ActivityObservationReference
MeridianinSingle Bromine at C-5 or C-6Kinase InhibitionConsiderable improvement in potency nih.gov
MeridianinBromine at C-7 (with C-4 OH)CDK1/CDK5 InhibitionBest inhibitory activity nih.gov
MeridianinTwo Bromine SubstitutionsKinase InhibitionSlightly reduced inhibitory potency nih.gov
AplycianinsBromine at C-5Antiproliferative ActivityStrongly favors activity nih.gov
4-indolyl-2-arylamino pyrimidineAmino group on attached phenyl ringAnti-inflammatoryImproved activity over lead compound nih.gov

Effects of N-Substituents on Conformational Preferences and Biological Engagement

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.comproceedings.science For this compound derivatives, this approach helps in understanding the key interactions with their target receptors and guides the design of new, more potent compounds.

A typical pharmacophore model is generated from a set of active molecules and defines features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.com For instance, in a study of indole derivatives as inhibitors of beta-amyloid (Aβ) aggregation, a pharmacophore model was generated that successfully distinguished active compounds from inactive ones. mdpi.comnih.gov An atom-based 3D-QSAR model complemented the pharmacophore by identifying the physicochemical features correlated with potency. mdpi.comnih.gov Similarly, a 3D pharmacophore was defined for indole-based antivirals, which was valuable for further analog design and virtual screening. nih.gov These models serve as a blueprint, allowing chemists to rationally design new molecules that fit the pharmacophoric requirements for optimal biological engagement. proceedings.science

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational chemistry method that correlates the biological activity of a set of compounds with their 3D properties. tandfonline.comtandfonline.com This analysis provides detailed insights into how steric, electrostatic, and hydrophobic fields of a molecule influence its interaction with a biological target. tandfonline.comnih.gov

Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com These studies result in contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors identified key features for activity and yielded models with good predictive power (predictive r² of 0.56 for CoMFA and 0.59 for CoMSIA). nih.gov Similarly, a 3D-QSAR model for indole and isatin (B1672199) derivatives as anti-amyloidogenic agents showed acceptable predictive statistics and helped identify the physicochemical features correlated with potency. mdpi.comnih.gov The statistical robustness of these models is crucial and is often validated using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). tandfonline.comnih.gov

Insights from Isomeric Forms and Their Biological Impact

The spatial arrangement of atoms and substituent groups in this compound derivatives, including constitutional isomerism and stereoisomerism, can have a profound effect on their biological activity.

Stereoisomerism, where molecules have the same connectivity but different 3D arrangements (enantiomers or diastereomers), also plays a crucial role. Often, only one enantiomer of a chiral drug is responsible for the desired biological effect, while the other may be less active or inactive. nih.gov For example, the natural enantiomer of the marine alkaloid aplicyanin E showed greater cytotoxicity than its racemic mixture, indicating that one enantiomer is more active than the other. nih.gov The synthesis and evaluation of individual enantiomers are therefore critical in drug development to optimize therapeutic effects. mdpi.com

Metabolic Pathways and Biotransformation of Indoline 4 Ol and Its Derivatives

Enzymatic Biotransformation by Cytochrome P450 (CYP) Enzymes

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of indoline-containing compounds. These enzymes catalyze a range of oxidative reactions, including dehydrogenation, hydroxylation, and N-dealkylation.

A key metabolic pathway for the indoline (B122111) scaffold is its aromatization to an indole (B1671886) structure through a novel dehydrogenation process catalyzed by P450 enzymes. nih.govresearchgate.net This "aromatase" activity is distinct from N-oxidation or the dehydration of an alcohol intermediate. nih.govresearchgate.net Studies have shown that human liver microsomes can efficiently aromatize indoline, with CYP3A4 exhibiting the highest activity. nih.govresearchgate.net The diuretic drug indapamide (B195227), which contains an indoline moiety, is also metabolized via this dehydrogenation pathway to its indole form, a reaction catalyzed efficiently by CYP3A4. nih.govresearchgate.net The dehydrogenation efficiency of CYP3A4 for indapamide is approximately 10-fold greater than for the parent indoline compound. nih.gov

For some 3-substituted indoles, this dehydrogenation can lead to the formation of highly reactive and potentially toxic electrophilic intermediates. nih.gov For example, compounds like 3-methylindole (B30407) are bioactivated by P450s through dehydrogenation to form electrophilic 3-methyleneindolenine (B1207975) intermediates. researchgate.netacs.orgacs.org These reactive species can form adducts with cellular nucleophiles such as proteins and DNA. nih.gov Similarly, the indoloquinazoline alkaloids evodiamine (B1670323) and rutaecarpine (B1680285) are dehydrogenated by CYP3A4 and to a lesser extent by CYP1A2 and CYP2D6, forming electrophilic 3-methyleneindolenine intermediates that can be trapped with glutathione (B108866). nih.gov

Table 1: Kinetic Constants for the Dehydrogenation of Indapamide by CYP3A4

Parameter Value Reference
Km (μM) 99.7 nih.gov
Vmax (min-1) 20.4 nih.gov

In addition to dehydrogenation, CYP enzymes catalyze hydroxylation and N-dealkylation of indoline derivatives. The metabolism of SPD-304, a 3-substituted indole-containing TNF-α inhibitor, involves hydroxylation, N-dealkylation, and epoxidation pathways alongside dehydrogenation. acs.org Molecular docking studies predicted that hydroxylation of the dimethylchromone portion of SPD-304 is a major metabolic pathway, which correlated with experimental findings. acs.org

The metabolism of 3-methylindole in human liver microsomes yields several oxidized metabolites, including previously identified compounds like 3-methyloxindole, 5-hydroxy-3-methylindole, and 6-hydroxy-3-methylindole, as well as newly identified hydroxylated derivatives. nih.gov While P450 enzymes are central to many of these reactions, other enzymes like flavin-containing monooxygenase (FMO) can also be involved. FMO3, for instance, can oxidize indoline to N-hydroxyindoline, which can then tautomerize to N-hydroxyindole. nih.govresearchgate.net

Dehydrogenation Processes and Electrophilic Intermediate Formation

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione Adducts)

Following Phase I metabolism, indoline derivatives and their metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. gurunanakcollege.edu.in

Glucuronidation : This is a common conjugation pathway for indoline derivatives possessing suitable functional groups, such as carboxylic acids or hydroxyls. gurunanakcollege.edu.in Indole-3-carboxylic acid derivatives, for example, are primarily cleared in animals and humans via the formation of acyl glucuronide conjugates. acs.orgnih.gov Indole-3-carboxylic acid glucuronide is a known human metabolite of indole-3-carboxylic acid. hmdb.ca Studies on the acid condensation products of indole-3-carbinol (B1674136), such as 3,3'-diindolylmethane (B526164) (DIM) and 2,3-bis[3-indolylmethyl]indole (BII), showed they enhanced the glucuronidation of 1-naphthol (B170400) in rat hepatocytes. nih.gov

Sulfation : Sulfation is another key conjugation reaction. The initial product of tryptophan metabolism in the gut, indole, is absorbed and hydroxylated in the liver to form indoxyl (3-hydroxyindole). frontiersin.orgnih.gov Indoxyl is then efficiently conjugated by sulfotransferases, particularly the SULT1A1 isoform in both human and rat liver, to generate indoxyl sulfate, a known uremic toxin. frontiersin.orgnih.gov

Glutathione Adducts : The electrophilic intermediates formed during the P450-mediated dehydrogenation of certain indoline derivatives can be detoxified by conjugation with glutathione (GSH). acs.org The reactive 3-methyleneindolenine intermediate of SPD-304 was trapped with GSH and identified by mass spectrometry. acs.org Similarly, the bioactivation of evodiamine and rutaecarpine leads to GSH conjugates. nih.gov Studies on 3-methylindole have identified multiple GSH adducts, confirming the formation of reactive intermediates like 2,3-epoxy-3-methylindole and electrophilic benzoquinone imines derived from phenolic metabolites. nih.gov The structure of the adduct formed between GSH and activated 3-methylindole was identified as 3-[(glutathion-S-yl)-methyl]indole, indicating that an imine methide is the reactive electrophilic intermediate. nih.gov

Role of Gut Microbiota in Indoline Metabolism

The gut microbiota plays a crucial role in the initial metabolism of dietary tryptophan, an essential amino acid and precursor to many indole compounds. frontiersin.orgtandfonline.com Gut microbes can convert tryptophan into a variety of metabolites, including indole, indole-3-propionic acid (IPA), indole-3-acetic acid (IAA), and skatole. frontiersin.orgtandfonline.com These microbial metabolites can then be absorbed by the host and undergo further metabolism, primarily in the liver. frontiersin.orgmdpi.com

The production of indole from tryptophan is facilitated by bacteria expressing the enzyme tryptophanase. mdpi.com Once absorbed, indole is metabolized by host liver enzymes, such as CYP2E1, to indoxyl, which is then sulfated to indoxyl sulfate. frontiersin.org These microbiota-derived indole metabolites are not merely waste products; they act as important signaling molecules that can influence host physiology, including immune homeostasis and metabolic regulation, through receptors like the aryl hydrocarbon receptor (AhR). frontiersin.orgfrontiersin.org The composition of the gut microbiota can significantly impact the profile of indole metabolites produced, thereby influencing host-microbe interactions. mdpi.com

Metabolic Engineering Approaches for Indoline Derivatives

The pharmaceutical and industrial value of indole alkaloids has driven the development of metabolic engineering strategies to enhance their production. These approaches aim to produce valuable indole derivatives in heterologous systems like microorganisms and plants, overcoming the low yields from natural sources. anr.fr

One strategy involves transferring complex plant biosynthetic pathways into microbial hosts such as yeast (Saccharomyces cerevisiae). anr.frnih.govbiorxiv.org For example, yeast has been engineered for the de novo production of kratom monoterpene indole alkaloids, like mitragynine, from glucose. nih.govbiorxiv.org This involved reconstructing a multi-step pathway and optimizing cultivation conditions. nih.govbiorxiv.org

Another approach focuses on engineering the metabolic pathways of bacteria like Corynebacterium glutamicum and Escherichia coli. By modifying the shikimate pathway, which is a precursor for indole biosynthesis, researchers have been able to boost the production of indole and its derivatives. researchgate.net For instance, C. glutamicum was engineered to produce indole-3-glycerol phosphate (B84403) (IGP) by deleting genes to channel metabolic flux towards anthranilate and deregulating the native tryptophan operon. researchgate.net Similarly, recombinant E. coli has been used to produce indigo (B80030) from glucose by expressing enzymes like naphthalene (B1677914) dioxygenases or flavin-containing monooxygenases that convert indole to indoxyl, which then spontaneously forms the dye. researchgate.net

In plants, metabolic engineering has been used to increase the production of pharmacologically useful indole alkaloids. In rice, co-expression of a feedback-resistant anthranilate synthase alpha-subunit (OASA1D) and a tryptophan decarboxylase (TDC) gene led to the accumulation of tryptamine (B22526) and serotonin-derived indole compounds. nih.gov

Table of Compounds Mentioned

Compound Name Abbreviation
1-naphthol
2,3-bis[3-indolylmethyl]indole BII
3,3'-diindolylmethane DIM
3-[(glutathion-S-yl)-methyl]indole
3-hydroxyindole Indoxyl
3-hydroxy-3-methylindolenine
3-hydroxy-3-methyloxindole
3-methylindole
3-methyleneindolenine
3-methyloxindole
4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide Indapamide
5-hydroxy-3-methylindole
6-hydroxy-3-methylindole
Anthranilate
Dehydroindapamide
Evodiamine
Glutathione GSH
Indole
Indole-3-acetic acid IAA
Indole-3-carbinol
Indole-3-carboxylic acid
Indole-3-carboxylic acid glucuronide
Indole-3-glycerol phosphate IGP
Indole-3-propionic acid IPA
Indoline
Indoline-4-ol
Indoxyl sulfate
Mitragynine
N-hydroxyindole
N-hydroxyindoline
Rutaecarpine
Serotonin (B10506)
Shikimate
Skatole
Tryptamine
Tryptophan

Advanced Analytical Methodologies for the Detection and Quantification of Indoline 4 Ol in Complex Biological and Environmental Matrices

Chromatographic Techniques with Hyphenated Detection Systems

Chromatographic separation, coupled with highly sensitive detection systems, forms the cornerstone of modern analytical chemistry for trace-level analysis. Several techniques have proven effective for the analysis of indole-containing compounds, which can be adapted for Indoline-4-ol. researchgate.net

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS stands out as a powerful tool for the analysis of polar and non-volatile compounds like this compound. This technique combines the high separation efficiency of UHPLC with the high sensitivity and selectivity of mass spectrometry.

Detailed Research Findings:

Separation: UHPLC systems utilize columns with sub-2 µm particles, enabling rapid and high-resolution separations. For indole (B1671886) derivatives, reversed-phase columns, such as C18, are commonly employed. frontiersin.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used to achieve optimal separation. frontiersin.orgmdpi.com

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides excellent selectivity and sensitivity for detecting this compound, even in complex matrices. researchgate.net Electrospray ionization (ESI) is a common ionization source for such analyses. frontiersin.org The use of multiple reaction monitoring (MRM) mode in MS/MS enhances specificity by monitoring a specific precursor ion to product ion transition for the analyte. researchgate.net

Application: A study on the analysis of indole-3-carbinol (B1674136) in rapeseed utilized QuEChERS extraction coupled with UHPLC-MS/MS, demonstrating the method's suitability for complex plant matrices. nih.gov The limits of detection (LOD) and quantification (LOQ) for indole-3-carbinol were reported to be 5 µg/kg and 15 µg/kg, respectively, highlighting the high sensitivity of the technique. nih.gov Similar sensitivity and selectivity can be expected for the analysis of this compound.

Table 1: Illustrative UHPLC-MS Parameters for Indole-like Compound Analysis

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., Waters Acquity UPLC® HSS T3, 1.8 µm) frontiersin.org
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile frontiersin.org
Elution Gradient
Flow Rate 0.3 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode frontiersin.org

| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net

Detailed Research Findings:

Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl groups, converting them into more volatile trimethylsilyl (B98337) (TMS) ethers. This process enhances their suitability for GC analysis.

Separation: Capillary columns with non-polar or medium-polarity stationary phases are typically used for the separation of derivatized indole compounds. notulaebotanicae.ro

Detection: Mass spectrometry is the preferred detection method due to its ability to provide structural information and high sensitivity. sciencepublishinggroup.com Selected Ion Monitoring (SIM) mode can be used to enhance selectivity and sensitivity for target analytes. europa.eu

Application: GC-MS has been successfully used for the analysis of various indole alkaloids in plant extracts. notulaebotanicae.roresearchgate.net In a study on boar taint compounds, including indole, in pork fat, an isotope dilution GC-MS method was validated, demonstrating its applicability for quantitative analysis in complex biological matrices. europa.eu

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Indoles

Parameter Typical Conditions
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column HP-5MS (5% phenyl-methylpolysiloxane) or similar mdpi.com
Carrier Gas Helium notulaebotanicae.ro
Injection Mode Split or splitless
Temperature Program Ramped temperature program to ensure separation of all components
Ionization Source Electron Ionization (EI)

| Detection | Mass Spectrometry in full scan or SIM mode europa.eu |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers several advantages, including the ability to analyze multiple samples simultaneously, minimal solvent consumption, and the use of fresh stationary phase for each analysis. researchgate.net

Detailed Research Findings:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used for the separation of indole derivatives. nih.govakjournals.com

Mobile Phase: The choice of mobile phase is critical for achieving good separation. A mixture of solvents with different polarities, such as hexane-ethyl acetate-methanol, is often employed. nih.gov

Detection: Detection can be performed densitometrically in absorption or fluorescence mode after visualization under UV light or after derivatization with a suitable reagent, such as Dragendorff's reagent for alkaloids. nih.gov

Application: HPTLC methods have been developed and validated for the simultaneous determination of multiple indole alkaloids in plant extracts, demonstrating good linearity, precision, and accuracy. researchgate.netnih.gov For instance, a method for analyzing indole compounds in mushrooms used a mobile phase of butan-1-ol–glacial acetic acid–water for separation. akjournals.com

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is crucial to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. phenomenex.comwindows.net

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the purification and concentration of analytes from liquid samples. organomation.comthermofisher.com It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of a suitable solvent. thermofisher.com

Detailed Research Findings:

Sorbent Selection: The choice of sorbent is based on the "like dissolves like" principle. researchgate.net For a polar compound like this compound in an aqueous matrix, a non-polar sorbent (e.g., C18) would be appropriate for a reversed-phase extraction mechanism.

Procedure: The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. thermofisher.com

Application: SPE has been successfully applied to the extraction of various indole compounds from complex matrices, including plant extracts and biological fluids. scielo.brresearchgate.net A study on indole alkaloids in Psychotria leiocarpa leaves utilized a one-step reversed-phase SPE method for isolation. scielo.br

Ultrasonic-Assisted Extraction (UAE) and Solid-Phase Microextraction (SPME)

Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting cell walls and enhancing the extraction of intracellular compounds. hielscher.com

Detailed Research Findings:

Advantages: UAE offers several benefits, including reduced extraction time, lower solvent consumption, and increased extraction efficiency compared to conventional methods. hielscher.comresearchgate.net

Optimization: Key parameters to optimize include the choice of solvent, extraction time, temperature, and ultrasound frequency. nih.gov A study on flaxseed phenolics found that water supplemented with sodium hydroxide (B78521) was an effective solvent for UAE. nih.gov

Application: UAE has been effectively used for the extraction of alkaloids and other bioactive compounds from various plant materials. hielscher.comnih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample, either by direct immersion or from the headspace. organomation.comwalisongo.ac.id

Detailed Research Findings:

Fiber Coating: The selection of the fiber coating is crucial and depends on the polarity of the analyte. researchgate.net For this compound, a polar fiber coating would be suitable.

Extraction Modes: Headspace SPME (HS-SPME) is ideal for volatile compounds, while direct immersion SPME (DI-SPME) is used for less volatile analytes in liquid samples. acs.org

Application: SPME, often coupled with GC-MS, is widely used for the analysis of volatile and semi-volatile organic compounds in environmental and biological samples. walisongo.ac.idresearchgate.net It has been applied to the analysis of indole and related compounds in various matrices. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
10-methoxy tetrahydroalstonine
3,3′-diindolylmethane
Ajmalicine
Androstenone
Caffeic acid glucoside
Catharanthine
p-Couramic acid glucoside
N,N-dimethyltryptamine (DMT)
Ferulic acid glucoside
Harmaline
Harmine
Herbacetin diglucoside (HDG)
Indole
Indole-3-acetic acid
Indole-3-acetonitrile
Indole-3-carbinol
This compound
Isoreserpiline
Isovindolinine
Mesembrenol
Mesembrenone
Mesembrine
Mesembranol
α-yohimbine
Reserpiline
Secoisolariciresinol diglucoside (SDG)
Skatole (3-methylindole)
Strictosidinic acid
Tetrahydroalstonine
Tryptamine (B22526)
L-Tryptophan
Vinblastine
Vincosamide
Vindoline
Vindolinine
Vindorosine

Ultrafiltration Techniques for Biological Macromolecules

No specific studies detailing the use of ultrafiltration techniques for the separation of this compound from biological macromolecules such as plasma proteins were identified. Ultrafiltration is a common sample preparation method that separates molecules based on size by forcing a liquid through a semipermeable membrane. sigmaaldrich.commdpi.com This technique is frequently used to separate free (unbound) drug or metabolite fractions from protein-bound fractions in biological samples like plasma or serum. wuxiapptec.comforth.grtubitak.gov.tr The efficiency of ultrafiltration depends on the molecular weight cutoff of the membrane, the physicochemical properties of the analyte, and potential non-specific binding to the membrane or device. sigmaaldrich.commdpi.com However, no research was found that has specifically optimized or validated an ultrafiltration method for the quantification of this compound, nor are there any data on its plasma protein binding characteristics or its behavior in such systems.

Strategies for Overcoming Matrix Effects and Interferences

The analysis of small molecules like this compound in complex biological and environmental matrices using sensitive techniques such as liquid chromatography-mass spectrometry (LC-MS) is often hampered by matrix effects. nih.govrsc.orgresearchgate.net These effects, caused by co-eluting endogenous or exogenous components of the sample, can lead to ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the analysis. nih.govrsc.orgchromatographyonline.com

Common strategies to mitigate matrix effects include:

Optimized Sample Preparation: Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and turbulent flow chromatography are employed to remove interfering substances from the sample matrix before analysis. thermofisher.com

Chromatographic Separation: Adjusting the high-performance liquid chromatography (HPLC) conditions (e.g., column chemistry, mobile phase composition, gradient) can separate the analyte of interest from interfering compounds. nih.govchromatographyonline.com

Use of Internal Standards: The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard, which behaves chemically and physically similarly to the analyte. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can also help to compensate for these effects. nih.gov

Despite the general applicability of these strategies, no literature was found that specifically discusses the matrix effects encountered during the analysis of this compound or provides validated methods to overcome them. There are no published data tables or research findings detailing the application of these strategies for this specific compound.

Development of Certified Reference Materials for Harmonized Analysis

Certified Reference Materials (CRMs) are crucial for ensuring the accuracy, comparability, and metrological traceability of analytical measurements. semanticscholar.org The development of a CRM involves rigorous steps, including material preparation, homogeneity and stability studies, and characterization by multiple independent, high-accuracy methods to assign a certified value with a stated uncertainty. semanticscholar.orgeuropa.eu

Organizations like the National Institute of Standards and Technology (NIST) develop SRMs (Standard Reference Materials) for various metabolites in biological matrices, such as plasma and urine, to support clinical and exposure assessment studies. nih.govresearchgate.netnist.gov However, a search of catalogues from major CRM providers and the relevant literature revealed no currently available Certified Reference Material specifically for this compound. The development of a CRM is typically driven by a significant demand from the scientific or regulatory community for harmonized analysis, which may not yet exist for this particular compound. While CRMs for the parent compound, Indole, are available, these are not applicable to the analysis of this compound. wuxiapptec.comnih.govrsc.orgchromatographyonline.com

Emerging Research Directions and Future Perspectives for Indoline 4 Ol Studies

Exploration of Novel Bioactive Indoline-4-ol Conjugates and Prodrugs

The development of conjugates and prodrugs represents a strategic approach to enhance the therapeutic potential of bioactive molecules. By modifying a core structure like this compound, researchers can improve its pharmacological profile. The 4-hydroxyl group on the indoline (B122111) ring is an ideal handle for derivatization to create prodrugs, which are inactive compounds that metabolically convert to the active form in the body. acs.org

A prominent example involving a related 4-hydroxy-indole structure is psilocin, the active psychedelic compound, and its natural prodrug, psilocybin. In psilocybin, the 4-hydroxyl group is phosphorylated, and oral administration leads to dephosphorylation, releasing the active psilocin. acs.orgmdpi.com Inspired by this, researchers have engineered libraries of novel psilocin prodrugs by attaching various cleavable moieties to the 4-hydroxyl position to precisely control the pharmacokinetic profile and duration of action. acs.org This strategy could be directly applied to this compound to fine-tune its delivery and activity for various therapeutic applications.

Another emerging area is the conjugation of indole (B1671886) derivatives to other chemical entities to create novel therapeutics. For instance, indole-based ligands have been incorporated into platinum(IV) complexes to create prodrugs for cancer therapy. mdpi.com In one study, conjugating 5-benzyloxyindole-3-acetic acid to a platinum(IV) center resulted in compounds with significantly enhanced anticancer activity compared to traditional platinum drugs, with GI50 values as low as 1.2 nM in certain cell lines. mdpi.com Similarly, peptide-drug conjugates (PDCs) are gaining attention as a targeted therapy strategy, where a peptide's specificity is combined with a drug's potency. mdpi.com this compound could serve as the cytotoxic payload in such conjugates, designed to be released specifically at a target site, thereby increasing efficacy and reducing systemic toxicity.

Table 1: Examples of Indole-Based Conjugates and Prodrugs

Compound Type Core Scaffold Conjugated Moiety/Prodrug Strategy Therapeutic Area Reference
Prodrug Psilocin (4-hydroxy-indole) Phosphorylation (Psilocybin) Neuropsychiatry acs.orgmdpi.com
Prodrug Platinum(II) complexes 5-Benzyloxyindole-3-acetic acid Oncology mdpi.com
Conjugate Doxorubicin (DOX) Octreotide (peptide) Oncology mdpi.com
Conjugate Paclitaxel (PTX) Cyclic dimeric RGD (peptide) Oncology mdpi.com

Application in Materials Science and Optoelectronic Research

The unique electronic and optical properties of the indole ring system make it a valuable building block for advanced materials. rsc.orgmdpi.com Derivatives of this compound are promising candidates for applications in optoelectronics, including dye-sensitized solar cells (DSSCs) and nonlinear optical materials.

Researchers have studied indoline-based dyes for their potential in DSSCs, where they act as sensitizers that absorb light and inject electrons into a semiconductor. researchgate.netforth.gr Theoretical studies using density functional theory (DFT) have shown that the energy levels (HOMO/LUMO) of certain indoline dyes are well-suited for efficient electron injection, a key factor for high-performance solar cells. researchgate.net

Furthermore, indole derivatives are being investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optical signal processing and mode-locking devices. researchgate.net A study on an oligophenyleneimine with terminal indole groups, synthesized via a green mechanochemical method, revealed significant NLO behavior. This D-π-A-π-D type molecule exhibited intramolecular charge transfer, a property that underpins its potential for use in optoelectronic devices. researchgate.net The strategic modification of this compound could lead to the development of new, solution-processable materials with tailored optical properties and good thermal stability for next-generation electronics. researchgate.net

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research, from predicting molecular properties to planning complex syntheses. researchgate.netinl.govthrews.com These technologies can significantly accelerate the discovery and optimization of novel this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to understand how the chemical structure of a compound influences its biological activity. chemrxiv.orgmdpi.com AI and ML have enhanced QSAR by enabling the creation of highly accurate predictive models from large datasets. mdpi.com

For indole derivatives, various ML models have been developed to predict their activity as inhibitors for targets like HIV-1 attachment. researchgate.net In one such study, different modeling techniques were compared, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), sometimes combined with Genetic Algorithms (GA) for feature selection. The hybrid GA-ANN model demonstrated superior predictive ability for the biological activity of indole glyoxamide derivatives. researchgate.net Such approaches allow researchers to screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency and saving significant time and resources.

Table 2: Performance of QSAR Models for Predicting Indole Derivative Activity

Model Application Performance Metric Value Reference
MLR HIV-1 Attachment Inhibition RMSE 0.99 researchgate.net
MLR-ANN HIV-1 Attachment Inhibition RMSE 0.91 researchgate.net
GA-ANN HIV-1 Attachment Inhibition RMSE 0.67 researchgate.net

RMSE: Root Mean Square Error; a lower value indicates a better fit.

Predictive Modeling for Structure-Activity Relationships

Sustainable and Biocatalytic Pathways for this compound Production

The chemical industry is increasingly focused on "green" and sustainable manufacturing processes that minimize waste, reduce energy consumption, and avoid hazardous solvents. openmedicinalchemistryjournal.comorientjchem.org Research into the synthesis of indoles and their derivatives has seen a shift towards these environmentally friendly methods, including biocatalysis.

Conventional synthesis methods are being replaced by techniques such as microwave-assisted synthesis, which can dramatically shorten reaction times and improve yields. tandfonline.comactascientific.com The synthesis of bis(indolyl)methanes, for example, has been achieved in high yields using recyclable ionic liquids as a green solvent system. orientjchem.org

Biocatalysis, the use of enzymes to perform chemical reactions, offers unparalleled specificity and operates under mild, aqueous conditions. isomerase.com Engineered enzymes are now being used to produce complex indole derivatives. For example, variants of the P450 enzyme have been developed to catalyze the direct conversion of indole to indigo (B80030), a valuable dye. mdpi.comnih.gov In one study, the F87G/T268V mutant of P450BM3 achieved a catalytic rate (kcat) of 1402 min⁻¹ with a 73% yield. nih.gov Furthermore, engineered P411 variants have been shown to catalyze the intramolecular C-H amination to produce chiral indolines with high enantioselectivity (up to 99:1 er), which are valuable intermediates in drug synthesis. acs.org Additionally, promiscuous tryptophan decarboxylase (TDC) enzymes have been identified that can convert a wide range of tryptophan analogues (built from indole starting materials) into valuable tryptamines. nih.gov These biocatalytic platforms provide a powerful and sustainable route for the efficient and selective production of this compound and its chiral derivatives.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Indoline-4-ol with high purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines or reduction of nitroarenes under controlled conditions. To ensure purity, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and validate via:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR peaks with literature data (e.g., δ 6.8–7.2 ppm for aromatic protons).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity.
  • Mass spectrometry : Match molecular ion ([M+H]+^+) to theoretical m/z values.
  • Melting point analysis : Compare observed vs. literature values (±2°C tolerance) .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

Controlled degradation studies : Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C, 40°C, and 60°C.

Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours.

Analytical monitoring : Use HPLC to quantify degradation products; calculate half-life (t1/2t_{1/2}) via first-order kinetics.

Statistical validation : Perform triplicate runs and apply ANOVA to assess significance of degradation rates across conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives across studies?

  • Methodological Answer :

  • Cross-validate experimental conditions : Ensure solvents, concentration, and instrumentation (e.g., NMR field strength) match cited studies.
  • Replicate syntheses : Reproduce conflicting protocols to isolate variables (e.g., catalyst purity, reaction time).
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Meta-analysis : Aggregate data from peer-reviewed journals (avoiding non-curated sources like BenchChem) and identify outliers via Grubbs’ test .

Q. How can researchers mechanistically elucidate the role of this compound in catalytic asymmetric reactions?

  • Methodological Answer :

Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates.

Stereochemical analysis : Use chiral HPLC or X-ray crystallography to determine enantiomeric excess (ee) and absolute configuration.

Computational modeling : Perform DFT calculations to map transition states and identify key non-covalent interactions (e.g., H-bonding, π-stacking).

Isotopic labeling : Introduce 13^{13}C or 2^{2}H at reactive sites to track bond formation/cleavage pathways .

Q. What methodologies address conflicting bioactivity results for this compound analogs in cell-based assays?

  • Methodological Answer :

  • Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum batches.
  • Dose-response validation : Generate IC50_{50} curves with 8–12 concentration points (triplicate wells).
  • Off-target profiling : Screen analogs against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific effects.
  • Data harmonization : Apply Bland-Altman plots to quantify inter-lab variability .

Data Analysis and Reporting Standards

Q. How should researchers present synthetic and analytical data for this compound derivatives in peer-reviewed journals?

  • Methodological Answer :

  • Tables : Include yields, melting points, RfR_f values, and spectral data (e.g., NMR shifts, IR peaks).
  • Figures : Use annotated chromatograms (HPLC, GC) and crystallographic data (CCDC deposition numbers).
  • Supplementary materials : Provide raw NMR/FID files, computational input/output files, and assay protocols.
  • Reproducibility : Cite previously published methods verbatim; avoid paraphrasing to prevent ambiguity .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in pharmacological studies?

  • Methodological Answer :

  • Nonlinear regression : Fit dose-response data to a sigmoidal curve (Hill equation) using software like GraphPad Prism.
  • Outlier detection : Apply Rosner’s test for small datasets or Tukey’s fences for larger samples.
  • Multivariate analysis : Use principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with bioactivity .

Contradiction and Uncertainty Management

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Benchmark calculations : Validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental energetics.
  • Solvent effects : Include implicit (e.g., PCM) or explicit solvent models in simulations.
  • Error analysis : Quantify uncertainties in experimental measurements (e.g., ±5% for yields) and computational approximations (e.g., basis set limitations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indoline-4-ol
Reactant of Route 2
Indoline-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.